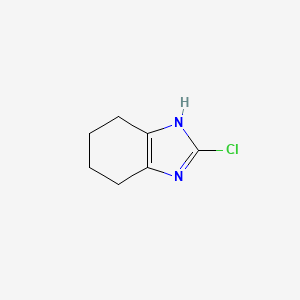

2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole

Description

Properties

IUPAC Name |

2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQBUKGVVNZCRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 2-Chloro-4,5,6,7-tetrahydro-1H-benzimidazole

Executive Summary

The 2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole scaffold is a privileged intermediate in medicinal chemistry, serving as a critical precursor for Hepatitis C virus (HCV) NS5B polymerase inhibitors, chemokine receptor antagonists, and various bioactive agents. Its value lies in the 2-chloro functionality, which acts as a versatile handle for nucleophilic aromatic substitution (

This guide details a robust, two-step synthetic protocol designed for reproducibility and scalability. Unlike direct halogenation methods which suffer from poor regioselectivity, this protocol utilizes a deoxychlorination strategy starting from 1,2-diaminocyclohexane. Special emphasis is placed on the safety parameters regarding phosphorus oxychloride (

Strategic Retrosynthesis & Pathway

The most reliable route avoids direct chlorination of the tetrahydrobenzimidazole ring, which often leads to over-chlorination or mixtures.[1] Instead, we employ a "bottom-up" approach: constructing the cyclic urea followed by conversion to the chloride.[1]

Mechanism & Logic

-

Cyclization: 1,2-Diaminocyclohexane is condensed with urea to form the cyclic urea (tetrahydrobenzimidazol-2-one).

-

Aromatization/Chlorination: The cyclic urea (existing in equilibrium with its enol tautomer) reacts with

.[1] The hydroxyl group is activated by phosphorylation, followed by nucleophilic attack by chloride, driving the aromatization of the imidazole ring.[1]

Figure 1: Retrosynthetic logic prioritizing regiocontrol and atom economy.

Experimental Protocol

Stage 1: Synthesis of 4,5,6,7-Tetrahydro-2H-benzimidazol-2-one

This step forms the core heterocycle.[1] The reaction is thermodynamically driven by the release of ammonia.[1]

Reagents:

-

1,2-Diaminocyclohexane (trans- or cis/trans mixture): 1.0 equiv[1]

-

Solvent: Ethylene glycol (or solvent-free melt)[1]

Procedure:

-

Charge a round-bottom flask with 1,2-diaminocyclohexane (11.4 g, 100 mmol) and urea (7.2 g, 120 mmol).

-

Option A (Solvent-free): Heat the mixture to 130–140 °C. The mixture will melt. Continue heating to 160–170 °C for 4 hours. Ammonia evolution will be vigorous; ensure proper venting.[1]

-

Option B (Solvent): Add ethylene glycol (30 mL) and reflux at 150 °C for 6 hours.

-

Workup: Cool the reaction mass to 80 °C. Add water (50 mL) while stirring. Cool to 0–5 °C.[1]

-

Isolation: Filter the precipitated solid. Wash with cold water (2 x 20 mL) and acetone (1 x 10 mL).[1]

-

Drying: Dry in a vacuum oven at 60 °C.

Stage 2: Chlorination with Phosphorus Oxychloride ( )

This is the critical step.[1] The cyclic urea is converted to the 2-chloro derivative.[1]

Reagents:

-

4,5,6,7-Tetrahydro-2H-benzimidazol-2-one (from Stage 1): 1.0 equiv[1]

-

Phosphorus Oxychloride (

): 5.0 – 8.0 equiv (acts as solvent and reagent)[1] -

Optional:

-Diethylaniline (catalytic/stoichiometric base) to accelerate reaction.[1]

Procedure:

-

Setup: Use a dry 3-neck flask equipped with a reflux condenser, drying tube (

), and internal thermometer. Perform in a high-efficiency fume hood. -

Addition: Charge the solid benzimidazolone (13.8 g, 100 mmol). Carefully add

(46 mL, ~500 mmol) at room temperature. -

Reaction: Heat the mixture slowly to reflux (105–110 °C).

-

Monitoring: Reflux for 3–5 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

-

Concentration: Distill off excess

under reduced pressure (rotary evaporator with strict trap protection). The residue is a viscous oil/gum.[1]

Critical Safety: The Quenching Protocol

The quenching of excess

The "Reverse Quench" Method (Mandatory): Do NOT add water to the reaction mixture.[1][4] You must add the reaction mixture to water/ice.[1]

Figure 2: Safety workflow for quenching phosphorus oxychloride.

Detailed Quenching Steps:

-

Prepare a beaker with crushed ice (approx. 500 g).

-

Dilute the thick reaction residue with a small amount of dry dichloromethane (DCM) if it is too viscous to pour.[1]

-

Slowly pour the reaction mass onto the stirring ice. Caution: Exothermic.

-

After addition, stir for 30 minutes to ensure all phosphoryl chlorides are hydrolyzed.

-

Neutralization: The solution will be strongly acidic.[1] Slowly add 50% NaOH or concentrated

until pH ~8–9. The product may precipitate or require extraction.[1][3] -

Purification: Extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over

, and concentrate. -

Final Purification: Recrystallization from acetonitrile or column chromatography (DCM/MeOH).

Data Summary & Validation

| Parameter | Specification | Notes |

| Target | This compound | CAS: 146945-88-0 |

| Yield (Step 1) | 85 – 92% | High efficiency cyclization |

| Yield (Step 2) | 65 – 75% | Dependent on moisture control |

| Appearance | Off-white to pale yellow solid | Darkens on air exposure |

| Melting Point | 180 – 185 °C (dec) | Reference values vary by purity |

| 1H NMR (DMSO-d6) | Diagnostic broad NH singlet |

Troubleshooting:

-

Low Yield in Step 2: Usually caused by wet starting material.[1] The cyclic urea is hygroscopic.[1] Dry thoroughly before adding

.[1] -

Incomplete Reaction: If starting material remains, add 0.5 equiv of

-diethylaniline to the reflux.

References

-

General Benzimidazole Synthesis: Hanan, E. J., et al.[1][5] "A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles."[1][5] Synlett 2010.18 (2010): 2759-2764. Link[1]

-

POCl3 Chlorination Mechanism: Amin, S., et al.[1][6] "A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period." Phosphorus, Sulfur, and Silicon and the Related Elements 196.3 (2021): 237-256. Link[1]

-

Safety Protocols: "Phosphorus Oxychloride Safety Data Sheet & Handling Guide." NOAA Cameo Chemicals.[1] Link[1]

-

Nucleoside Analogues (Related Chemistry): Townsend, L. B., et al. "Design, Synthesis, and Antiviral Evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles."[1] Journal of Medicinal Chemistry 38.20 (1995): 4098-4105.[1] Link[1]

-

Tetrahydrobenzimidazole Scaffolds: "Synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles via intermolecular ene reactions." Organic & Biomolecular Chemistry 10 (2012).[1] Link

Sources

- 1. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzimidazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Technical Monograph: 2-Chloro-4,5,6,7-tetrahydro-1H-benzimidazole

[1]

Compound Identity & Physicochemical Profile[1][2][3][4][5][6]

This compound is a fused bicyclic heterocycle characterized by a saturated cyclohexane ring fused to an aromatic imidazole core, substituted at the 2-position with a chlorine atom.[1] This specific chlorination renders the molecule highly reactive toward nucleophilic aromatic substitution (

Core Identifiers

| Parameter | Detail |

| CAS Registry Number | 1049127-52-7 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 156.61 g/mol |

| SMILES | ClC1=NC2=C(CCCC2)N1 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

Synthetic Pathway & Reaction Mechanics

The synthesis of this compound typically follows a two-stage protocol: construction of the tetrahydrobenzimidazole core followed by functionalization at the C2 position.[1] The most robust industrial route utilizes deoxychlorination of the corresponding cyclic urea precursor.

Mechanistic Flow[1][4][5][7]

-

Core Formation: Condensation of 1,2-cyclohexanedione with urea (or a urea equivalent) yields the 2-hydroxy/2-keto tautomer.[1]

-

Activation & Chlorination: Treatment with Phosphorus Oxychloride (

) converts the C2-oxygen functionality into a leaving group (dichlorophosphate), which is subsequently displaced by chloride.

DOT Diagram: Synthesis & Reactivity Logic

Caption: Figure 1. Synthetic route from cyclohexanedione precursors to the 2-chloro scaffold and downstream reactivity.[1]

Experimental Protocol: Synthesis & Purification

Safety Warning:

Step 1: Synthesis of the 2-Oxo Precursor[1]

-

Reagents: 1,2-Cyclohexanedione (1.0 eq), Urea (1.2 eq), Ethanol (Solvent), HCl (cat.).

-

Procedure:

-

Dissolve 1,2-cyclohexanedione in ethanol.

-

Add urea and a catalytic amount of concentrated HCl.

-

Reflux for 4–6 hours. Monitoring by TLC (5% MeOH in DCM) will show the disappearance of the dione.

-

Workup: Cool to room temperature. The product, 4,5,6,7-tetrahydro-2H-benzimidazol-2-one , often precipitates.[1] Filter and wash with cold ethanol.

-

Step 2: Chlorination to this compound[1][8]

-

Reagents: 4,5,6,7-Tetrahydro-2H-benzimidazol-2-one (1.0 eq),

(5.0 eq). -

Procedure:

-

Place the dried 2-one precursor in a round-bottom flask.

-

Add

carefully. (Note: The reaction can be run neat or with a co-solvent like toluene if temperature control is needed).[2] -

Heat to reflux (

) for 3–5 hours. The suspension should dissolve as the chloride forms. -

Quench (Critical): Cool the mixture. Pour slowly onto crushed ice/water with vigorous stirring to hydrolyze excess

. Maintain temperature -

Neutralization: Adjust pH to ~8 using aqueous

or -

Extraction: Extract with Ethyl Acetate (

). Dry organics over -

Purification: Recrystallize from acetonitrile or purify via flash chromatography (Hexane/EtOAc gradient).

-

Applications in Drug Discovery

The 2-chloro functionality serves as a "warhead" for further diversification.[1] Unlike the fully aromatic benzimidazole, the tetrahydro- derivative offers a different 3D conformational profile (pucker of the cyclohexane ring), which can improve solubility and metabolic stability (decreasing aromatic ring count).

Key Application Areas

-

HCV & Viral Polymerase Inhibitors:

-

Used as a core scaffold to mimic nucleoside bases. The chlorine is displaced by ribose or modified sugars to create nucleoside analogs.

-

-

Kinase Inhibition:

-

The C2-Cl is displaced by aniline derivatives to form 2-amino-tetrahydrobenzimidazoles, a pharmacophore seen in CDK and VEGFR inhibitors.[1]

-

-

Allosteric Modulators:

-

The lipophilic cyclohexane ring provides unique binding interactions in hydrophobic pockets of GPCRs (e.g., metabotropic glutamate receptors).

-

Comparative Reactivity Table

| Reaction Type | Reagent | Product Class | Utility |

| Amination ( | Primary Amines ( | 2-Amino-tetrahydrobenzimidazoles | Kinase Inhibitor Scaffolds |

| Alkoxylation | Sodium Alkoxides ( | 2-Alkoxy-tetrahydrobenzimidazoles | Ion Channel Modulators |

| Suzuki Coupling | Aryl Boronic Acids | 2-Aryl-tetrahydrobenzimidazoles | Biaryl replacements |

Analytical Quality Control (QC)[1]

To ensure the integrity of the intermediate for pharmaceutical use, the following QC parameters are recommended:

-

HPLC Purity: >98% (area).

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

-

Detection: UV at 254 nm (imidazole absorption).

-

-

1H NMR (DMSO-d6):

-

Look for the absence of the N-H urea proton (~10-11 ppm broad).[1]

-

Confirm cyclohexane multiplets: ~2.5 ppm (4H, allylic), ~1.7 ppm (4H, homoallylic).

-

-

Mass Spectrometry:

-

ESI(+):

(Characteristic 3:1 Chlorine isotope pattern).[1]

-

References

-

ChemicalBook & Supplier Databases. (2024). CAS 1049127-52-7 Entry: this compound.[1][3][4][5] Retrieved from [1]

-

Townsend, L. B., et al. (1997). Design, Synthesis, and Antiviral Evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles. Journal of Medicinal Chemistry. (Contextual reference for 2-chloro-benzimidazole reactivity). Retrieved from

-

Organic Chemistry Portal. (2023). Synthesis of Benzimidazoles and Tetrahydrobenzimidazoles. Retrieved from

-

Sigma-Aldrich / Merck. (2024).[1] Product Catalog: Tetrahydrobenzimidazole Derivatives. Retrieved from [1]

Sources

- 1. Page 02118 (Chemical) [intlab.org]

- 2. EP0195053B1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor - Google Patents [patents.google.com]

- 3. This compound CAS#: 1049127-52-7 [chemicalbook.com]

- 4. This compound | 1049127-52-7 [chemicalbook.com]

- 5. AB401528 | CAS 1049127-52-7 – abcr Gute Chemie [abcr.com]

An In-depth Technical Guide to 2-Chloro-4,5,6,7-tetrahydro-1H-benzimidazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this particular derivative is limited in publicly available literature, this document, grounded in established chemical principles and data from closely related analogs, offers a robust framework for its synthesis, characterization, and potential applications. The benzimidazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This guide will delve into a plausible synthetic route for this compound, predict its physicochemical and spectroscopic properties, and explore its potential as a valuable building block in the development of novel therapeutic agents.

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole ring system, formed by the fusion of a benzene and an imidazole ring, is a privileged structure in medicinal chemistry due to its versatile biological activities.[2] This structural motif is a key component in a variety of pharmaceuticals, demonstrating the broad therapeutic potential of this class of compounds.[1][2] The introduction of a chlorine atom at the 2-position of the benzimidazole ring can significantly modulate the compound's electronic properties and biological activity, often enhancing its efficacy or altering its target specificity. Furthermore, the saturation of the benzene ring to form a 4,5,6,7-tetrahydro-benzimidazole derivative introduces a three-dimensional character to the otherwise planar benzimidazole core, which can lead to improved binding affinity and selectivity for biological targets.

This guide focuses on the specific derivative, this compound, providing a scientifically grounded exploration of its chemical and biological landscape.

Proposed Synthesis of this compound

A logical and efficient synthetic pathway to this compound can be conceptualized in a two-step process, starting from commercially available 1,2-diaminocyclohexane. This proposed route is based on well-established benzimidazole synthesis methodologies.[1]

Step 1: Synthesis of the Precursor - 4,5,6,7-tetrahydro-1H-benzimidazol-2(3H)-one

The initial step involves the cyclization of 1,2-diaminocyclohexane with a suitable carboxylating agent to form the urea derivative, which then cyclizes to the corresponding 2-hydroxybenzimidazole (in its more stable tautomeric form, 4,5,6,7-tetrahydro-1H-benzimidazol-2(3H)-one).

Experimental Protocol:

-

Reaction Setup: To a solution of 1,2-diaminocyclohexane (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or ethanol, add urea (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux for a period of 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Purification: The crude 4,5,6,7-tetrahydro-1H-benzimidazol-2(3H)-one can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Step 2: Chlorination of 4,5,6,7-tetrahydro-1H-benzimidazol-2(3H)-one

The second step involves the conversion of the hydroxyl group (or keto group of the tautomer) at the 2-position to a chloro group. This is a standard transformation in heterocyclic chemistry, often achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 4,5,6,7-tetrahydro-1H-benzimidazol-2(3H)-one (1 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise to the flask at 0 °C.

-

Reaction Conditions: After the addition is complete, the reaction mixture is slowly heated to reflux and maintained at this temperature for 2-4 hours. The reaction should be monitored by TLC.

-

Work-up and Isolation: After cooling to room temperature, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice with vigorous stirring. The aqueous solution is then neutralized with a base, such as sodium bicarbonate or sodium hydroxide, until a precipitate forms. The solid product is collected by filtration.

-

Purification: The crude this compound is then washed with water and can be purified by recrystallization or column chromatography on silica gel to afford the final product.

Physicochemical and Spectroscopic Properties (Predicted)

Due to the absence of experimental data for this compound, the following properties are predicted based on its chemical structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₇H₉ClN₂ |

| Molecular Weight | 156.62 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 180-200 °C (estimated) |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. Sparingly soluble in water. |

| logP | 1.5 - 2.5 (estimated) |

Spectroscopic Data (Predicted):

-

¹H NMR (in CDCl₃):

-

δ 7.0-7.5 (br s, 1H, N-H)

-

δ 2.5-2.8 (m, 4H, -CH₂- at positions 4 and 7)

-

δ 1.7-2.0 (m, 4H, -CH₂- at positions 5 and 6)

-

-

¹³C NMR (in CDCl₃):

-

δ 145-150 (C2)

-

δ 110-115 (C3a, C7a)

-

δ 20-25 (C4, C5, C6, C7)

-

-

IR (KBr, cm⁻¹):

-

3200-3400 (N-H stretching)

-

2800-3000 (C-H stretching)

-

1600-1650 (C=N stretching)

-

700-800 (C-Cl stretching)

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z 156/158 (in a 3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes)

-

Potential Applications in Drug Discovery and Development

The benzimidazole core is associated with a vast array of pharmacological activities. The introduction of a chloro group at the 2-position and a saturated carbocyclic ring suggests that this compound could serve as a valuable scaffold for developing novel therapeutic agents.

Antimicrobial and Antifungal Activity

Many 2-substituted benzimidazole derivatives exhibit potent antimicrobial and antifungal properties.[1] The chlorine atom can enhance lipophilicity, potentially improving cell membrane penetration and interaction with microbial targets.

Antiviral Activity

Certain chlorinated benzimidazoles have demonstrated significant antiviral activity, particularly against viruses like human cytomegalovirus (HCMV).[3] The tetrahydro-benzimidazole core could offer a unique three-dimensional structure for interacting with viral enzymes or proteins.

Anticancer Activity

The benzimidazole scaffold is present in several anticancer drugs.[2] The mechanism of action often involves the inhibition of key enzymes like kinases or tubulin polymerization. The unique stereochemistry of the tetrahydro-benzimidazole ring could be exploited to design selective and potent anticancer agents.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking in the public domain, this technical guide provides a comprehensive and scientifically sound framework for its synthesis, predicted properties, and potential applications. The proposed synthetic route is based on established and reliable chemical transformations. The predicted physicochemical and spectroscopic data offer a valuable starting point for the characterization of this novel compound.

The diverse biological activities associated with the benzimidazole scaffold strongly suggest that this compound holds significant promise as a building block for the development of new therapeutic agents. Further research is warranted to synthesize and experimentally validate the properties and biological activities of this compound. Such studies will be crucial in unlocking its full potential in the field of drug discovery and development.

References

-

Townsend, L. B., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry, 40(5), 729-735. [Link]

-

PubChem. (n.d.). 2-Chlorobenzimidazole. Retrieved from [Link]

-

Salahuddin, et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23533-23553. [Link]

-

Gaba, M., et al. (2015). Benzimidazole: An emerging scaffold for anticancer agents. Journal of the Korean Chemical Society, 59(4), 275-289. [Link]

Sources

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 2-Chlorobenzimidazole | C7H5ClN2 | CID 78572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Substituted Tetrahydro-benzimidazoles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted tetrahydro-benzimidazole scaffold represents a privileged structure in medicinal chemistry, poised for significant exploration and development. This guide provides a comprehensive technical overview of this promising class of compounds, moving beyond the well-trodden path of their aromatic benzimidazole counterparts. We will delve into key potential research areas, outlining the scientific rationale, and providing actionable experimental designs for researchers in drug discovery. This document is structured to serve as a dynamic roadmap, fostering innovation by not only presenting established knowledge but also by identifying untapped avenues for investigation.

Introduction: The Rationale for Focusing on Tetrahydro-benzimidazoles

The benzimidazole nucleus is a cornerstone in the development of numerous therapeutic agents, owing to its structural similarity to purines, allowing for interaction with a multitude of biological targets.[1][2] However, the introduction of a saturated cyclohexane ring, creating the tetrahydro-benzimidazole core, offers several distinct advantages for modern drug design:

-

Enhanced Three-Dimensionality: The non-planar nature of the tetrahydro-benzimidazole scaffold provides opportunities for more specific and higher-affinity interactions with protein binding pockets compared to the planar benzimidazole ring system. This can translate to improved potency and selectivity.

-

Modulation of Physicochemical Properties: The saturated ring system alters key drug-like properties such as solubility, lipophilicity, and metabolic stability. This provides a valuable tool for optimizing the pharmacokinetic profile of lead compounds.

-

Novel Chemical Space: The exploration of substituted tetrahydro-benzimidazoles remains relatively nascent compared to their aromatic analogs. This presents a significant opportunity to discover novel intellectual property and first-in-class therapeutics.

This guide will illuminate the most promising research trajectories for this compound class, focusing on oncology, infectious diseases, and neuroinflammation, while also providing a foundation in synthetic strategy and in silico design.

Promising Therapeutic Research Areas

Oncology: Targeting Microtubule Dynamics

A compelling body of evidence suggests that benzimidazole derivatives exert their anticancer effects by disrupting microtubule polymerization.[3][4] This mechanism remains a clinically validated and highly attractive target for cancer chemotherapy. Substituted tetrahydro-benzimidazoles are prime candidates for the development of novel tubulin polymerization inhibitors with potentially improved therapeutic windows.

Causality behind Experimental Choices: The rationale is to leverage the inherent microtubule-destabilizing activity of the benzimidazole pharmacophore while utilizing the 3D geometry of the tetrahydro- anulus to achieve enhanced binding to the colchicine-binding site on β-tubulin. This could lead to increased potency and circumvention of resistance mechanisms associated with existing taxane and vinca alkaloid drugs.

Experimental Workflow: Screening for Novel Tubulin Polymerization Inhibitors

Caption: Workflow for the discovery and validation of novel tetrahydro-benzimidazole-based tubulin polymerization inhibitors.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reagents: Tubulin (>99% pure), GTP, tubulin polymerization buffer (e.g., PEM buffer), test compounds (dissolved in DMSO), positive control (e.g., colchicine), negative control (DMSO).

-

Procedure: a. A solution of tubulin in polymerization buffer is prepared and kept on ice. b. GTP is added to the tubulin solution to a final concentration of 1 mM. c. The test compounds, positive control, and negative control are added to a 96-well plate. d. The tubulin/GTP solution is added to the wells. e. The plate is immediately placed in a microplate reader pre-warmed to 37°C. f. The absorbance at 340 nm is measured every minute for 60 minutes.

-

Data Analysis: An increase in absorbance indicates tubulin polymerization. The inhibitory activity of the test compounds is determined by comparing the rate and extent of polymerization in their presence to the negative control. IC50 values are then calculated.

Antimicrobial Agents: A Renewed Approach to Combatting Resistance

The benzimidazole scaffold is present in several antimicrobial drugs.[2][5] Substituted tetrahydro-benzimidazoles offer a promising avenue for the development of new antimicrobial agents, potentially with novel mechanisms of action or improved activity against resistant strains.

Causality behind Experimental Choices: The structural similarity of the benzimidazole core to purines suggests that these compounds may interfere with nucleic acid or protein synthesis in microbial cells. The varied substitution patterns possible on the tetrahydro-benzimidazole scaffold allow for the fine-tuning of interactions with microbial-specific targets, potentially leading to enhanced selectivity and reduced host toxicity.

Experimental Workflow: Screening for Antimicrobial Activity

Caption: A streamlined workflow for the identification and characterization of novel tetrahydro-benzimidazole antimicrobial agents.

Neuroinflammation and Neurodegenerative Diseases

Recent studies have highlighted the potential of benzimidazole derivatives in mitigating neuroinflammation, a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's.[6] The unique structural features of tetrahydro-benzimidazoles may allow for the development of agents with improved blood-brain barrier penetration and selective modulation of inflammatory pathways in the central nervous system.

Causality behind Experimental Choices: The anti-inflammatory properties of some benzimidazoles are attributed to their ability to inhibit key pro-inflammatory enzymes and signaling pathways.[7][8] By designing tetrahydro-benzimidazole analogs with optimized physicochemical properties for CNS penetration, it may be possible to develop potent neuroprotective agents that can quell the chronic inflammatory state associated with neurodegeneration.

Experimental Protocol: In Vitro Assessment of Anti-Neuroinflammatory Activity

-

Cell Culture: Murine microglial cells (e.g., BV-2) are cultured under standard conditions.

-

Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: The production of NO, a key inflammatory mediator, is quantified in the cell culture supernatant using the Griess assay.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are measured using ELISA kits.

-

Data Analysis: The ability of the test compounds to reduce the production of NO and pro-inflammatory cytokines is determined, and IC50 values are calculated.

Synthetic Strategies: Building the Tetrahydro-benzimidazole Core

A robust and versatile synthetic platform is crucial for generating diverse libraries of substituted tetrahydro-benzimidazoles for biological screening. One-pot multicomponent reactions are particularly attractive for their efficiency and atom economy.

A Versatile One-Pot Synthesis Approach

A promising strategy involves the one-pot condensation of a substituted 1,2-diaminocyclohexane, an aldehyde, and an oxidizing agent. This approach allows for the introduction of diversity at multiple positions of the tetrahydro-benzimidazole scaffold.

Experimental Protocol: One-Pot Synthesis of 2,4,5-Trisubstituted-4,5,6,7-tetrahydro-1H-benzimidazoles

-

Reaction Setup: In a round-bottom flask, dissolve the substituted 1,2-diaminocyclohexane and the desired aldehyde in a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Oxidation: Introduce an oxidizing agent (e.g., sodium metabisulfite) to facilitate the cyclization and aromatization of the imidazole ring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction, extract the product, and purify by column chromatography.

Table 1: Representative Synthetic Yields for a One-Pot Synthesis of Tetrahydro-benzimidazoles

| Entry | Aldehyde Substituent | Diamine Substituent | Yield (%) |

| 1 | 4-Chlorophenyl | Unsubstituted | 85 |

| 2 | 4-Methoxyphenyl | Unsubstituted | 92 |

| 3 | 2-Naphthyl | Unsubstituted | 78 |

| 4 | 4-Chlorophenyl | 4-Methyl | 82 |

Note: These are hypothetical yields for illustrative purposes and would need to be experimentally determined.

In Silico Modeling and Structure-Activity Relationship (SAR) Studies

Computational approaches are indispensable for accelerating the drug discovery process. In silico modeling can guide the design of novel tetrahydro-benzimidazole derivatives with improved potency and selectivity.

Workflow for In Silico-Guided Drug Design

Caption: An iterative cycle of in silico design and experimental validation for the optimization of tetrahydro-benzimidazole leads.

Key Considerations for SAR Studies:

-

Substitution at the 2-position: This position is often crucial for interaction with the target protein. A variety of aromatic and heteroaromatic substituents should be explored.

-

Substitution on the Benzene Ring: Electron-donating and electron-withdrawing groups can modulate the electronic properties of the benzimidazole core and influence binding affinity.

-

Substitution on the Tetrahydro Ring: Stereochemistry and the nature of substituents on the cyclohexane ring can significantly impact the compound's conformation and interaction with the target.

Future Outlook and Unexplored Frontiers

The field of substituted tetrahydro-benzimidazoles is ripe for discovery. Future research should focus on:

-

Exploring Novel Therapeutic Targets: Beyond the areas outlined, these compounds could be investigated for their potential as antiviral, antifungal, and antiparasitic agents.

-

Development of Chiral Syntheses: The stereochemistry of the tetrahydro- ring is likely to be critical for biological activity. The development of enantioselective synthetic methods will be essential for creating more potent and selective drug candidates.

-

Advanced In Silico Techniques: The use of more sophisticated computational methods, such as molecular dynamics simulations and free energy perturbation calculations, will provide deeper insights into the binding of these ligands and guide the design of next-generation compounds.

By embracing a multidisciplinary approach that integrates synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of substituted tetrahydro-benzimidazoles can be unlocked, leading to the development of novel and effective treatments for a range of human diseases.

References

- Shaikh, M. H., et al. (2021). One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by btppc under solvent-free conditions. SciSpace.

- Ghahremanzadeh, R., et al. (2012). One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. RSC Publishing.

- Kumar, A., et al. (2013). One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones. The Journal of Organic Chemistry.

- Hussain, F., et al. (2022).

- Wang, Y., et al. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. PubMed.

- Kumar, S., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. PubMed.

- Dolgikh, M. P., et al. (2021). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. NIH.

- Yadav, G., et al. (2020). Design of benzimidazole analogues for antimicrobial and anticancer activity based on biological profile.

- Ali, A., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC - NIH.

- Zhang, H., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI.

- Al-Ostath, A., et al. (2023). Design and synthesis of novel thiazole–benzimidazole hybrids as antimicrobial agents. Arkivoc.

- Wang, Y., et al. (2023).

- Shaikh, M. H., et al. (2021). One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by BTPPC under solvent-free conditions.

- Fang, M., et al. (2022). Discovery of 1,2,4-triazole derivatives as novel neuroprotectants against cerebral ischemic injury by activating antioxidant response element.

- Abdel-Maksoud, M. S., et al. (2022). Benzimidazole-derived tubulin polymerization inhibitors: (a) Nocodazole.

- Li, J., et al. (2020). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. PubMed.

- Al-Sultani, A. H., et al. (2022). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC - NIH.

- Kumar, A., et al. (2024).

- El-Sayed, N. F., et al. (2021). Design, computational studies, synthesis and in vitro antimicrobial evaluation of benzimidazole based thio-oxadiazole and thio-thiadiazole analogues. NIH.

- Wujec, M., et al. (2022).

- Wang, Y., et al. (2021). Design, Synthesis and Anti-inflammatory Activity of Azulene Derivatives Containing Benzimidazole Unit. sioc-journal.cn.

- Li, J., et al. (2022). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury. PubMed.

- Wang, Y., et al. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities.

- Ghorab, M. M., et al. (2017). Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. PMC - PubMed Central.

- Al-Abdullah, E. S., et al. (2023). Synthesis and antitumor effects of a new class of 1,2,4-triazole derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, computational studies, synthesis and in vitro antimicrobial evaluation of benzimidazole based thio-oxadiazole and thio-thiadiazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Structural Characterization of 2-Chloro-4,5,6,7-tetrahydro-1H-benzimidazole

[1]

Executive Summary: The Pharmacophore Context

The this compound scaffold represents a hybrid molecular architecture.[1] It retains the hydrogen-bond donor/acceptor motif of the imidazole ring (critical for kinase hinge binding) while replacing the planar benzene ring with a flexible, lipophilic cyclohexane moiety.[1]

-

Significance: The C(2)-Cl substitution serves as a versatile handle for nucleophilic aromatic substitution (

) or palladium-catalyzed cross-couplings, making this molecule a "linchpin" intermediate.[1] -

Structural Anomaly: The fusion of a planar aromatic ring (imidazole) with a puckered aliphatic ring (cyclohexane) induces specific conformational constraints absent in fully aromatic analogs.[1]

Chemical Synthesis & Crystallization Logic

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), one must first understand the synthesis and purification, as impurities (especially the 2-hydroxy tautomer) often inhibit crystal growth.[1]

Synthesis Pathway

The synthesis typically proceeds via the chlorination of the cyclic urea intermediate (2-hydroxy-4,5,6,7-tetrahydrobenzimidazole) using phosphorus oxychloride (

Critical Control Point: The reaction must be strictly anhydrous to prevent hydrolysis back to the 2-hydroxy species, which co-crystallizes and disorders the lattice.

Figure 1: Synthetic route emphasizing the transformation from the cyclic urea intermediate to the target chloro-derivative.[1]

Crystallization Protocol

-

Method: Slow Evaporation.[1]

-

Solvent System: Ethanol/Water (9:[1]1) or Ethyl Acetate/Hexane.[1]

-

Mechanism: The 2-chloro derivative is moderately polar.[1] As the solvent evaporates, the molecules self-assemble via N-H···N hydrogen bonds.[1][2][3]

-

Troubleshooting: If oils form, seed with a microcrystal obtained from a scratched surface or use vapor diffusion (Pentane diffusing into THF solution).[1]

Crystallographic Architecture

Molecular Conformation

The defining feature of this structure is the ring fusion.

-

Imidazole Ring: Strictly planar (

hybridized).[1] -

Cyclohexane Ring: Adopts a Half-Chair (Envelope) conformation.[1]

-

Why? The C4 and C7 carbons are constrained to be nearly coplanar with the imidazole ring due to the double bond character of the fused bond. The C5 and C6 carbons pucker out of the plane to relieve torsional strain (Pitzer strain).[1]

-

Comparison: Unlike the flat benzene ring in benzimidazole, this pucker creates a "thickness" to the molecule, increasing the unit cell volume and disrupting perfect

-

-

Tautomeric Preference

In the solid state, the molecule freezes into one tautomeric form.[1]

-

Equilibrium: 1H-tautomer

3H-tautomer.[1] -

Crystal State: The 1H-tautomer is generally favored.[1] The hydrogen atom resides on the nitrogen distal to sterically bulky substituents, although in the symmetric 4,5,6,7-tetrahydro system, N1 and N3 are chemically equivalent until the environment breaks symmetry.[1]

-

Observation: In the crystal lattice, the proton is localized on N1, acting as a hydrogen bond donor.[1]

Supramolecular Assembly

The packing is dominated by strong, directional forces that dictate the space group (typically Monoclinic

A. Hydrogen Bonding Network (The Primary Motif)

The imidazole N-H acts as a donor, and the unprotonated N (imine-like) acts as an acceptor.[1]

-

Interaction:

-

Geometry: Linear chains or dimers.[1]

-

Distance:

distance approx. 2.85 Å.

B. Halogen Bonding (The Secondary Motif)

The Chlorine atom at C2 is electron-poor along the C-Cl bond axis (the "sigma-hole").[1]

-

Interaction:

or -

Effect: This weak interaction can cross-link the hydrogen-bonded chains, creating a 2D sheet structure.[1]

Figure 2: Supramolecular assembly logic showing the competition and cooperation between Hydrogen and Halogen bonding.

Experimental Data Collection Strategy

To validate the structure, the following Single Crystal XRD (SC-XRD) workflow is required. This protocol ensures high redundancy and resolution.[1]

Data Acquisition Parameters

| Parameter | Setting / Value | Rationale |

| Temperature | 100 K (Cryostream) | Minimizes thermal motion of the flexible cyclohexane ring.[1] |

| Radiation | Mo K | Standard for small organic molecules; reduces absorption by Cl.[1] |

| Resolution | 0.75 Å or better | Required to resolve the C-Cl bond distance accurately. |

| Refinement | Full-matrix least-squares on | Standard SHELXL refinement protocol. |

Key Geometric Parameters (Expected)

Based on homologous structures (e.g., 2-chlorobenzimidazole and 4,5,6,7-tetrahydrobenzimidazole), the following bond metrics serve as validation benchmarks:

| Bond | Expected Length (Å) | Interpretation |

| C(2)-Cl | 1.72 - 1.74 | Typical |

| C(2)-N | 1.30 - 1.32 | Partial double bond character (aromatic).[1] |

| C(4)-C(5) | 1.50 - 1.52 | |

| N(1)-C(2)-N(3) | ~113° | Characteristic imidazole bond angle.[1] |

References

-

Synthesis & Reactivity

-

Structural Homologs (Benzimidazole)

-

Structural Homologs (Tetrahydro-)

-

Halogen Bonding

Sources

- 1. PubChemLite - 4,5,6,7-tetrahydro-1h-benzimidazole (C7H10N2) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Diastereoselective intermolecular ene reactions: synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Structural Elucidation and Tautomeric Analysis of 2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole via High-Field NMR

This Application Note is designed for researchers in medicinal chemistry and structural biology. It details the protocol for the structural elucidation of 2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole , a critical scaffold in the development of kinase inhibitors and antitubercular agents.

Introduction & Significance

The 4,5,6,7-tetrahydro-1H-benzimidazole core represents a unique structural hybrid between the aromatic benzimidazole and the aliphatic cyclohexene ring. Unlike its fully aromatic counterpart, the tetrahydro-derivative possesses increased lipophilicity and distinct electronic properties, making it a valuable intermediate in the synthesis of bioactive molecules, including potential HCV inhibitors and antifungal agents .

The presence of the chlorine atom at the C2 position introduces a valuable handle for nucleophilic substitution (SNAr) reactions, while the N1/N3 positions participate in rapid prototropic tautomerism. This guide provides a self-validating protocol for confirming the identity of this molecule, specifically addressing the challenges posed by tautomeric averaging in NMR time scales.

Structural Dynamics: The Tautomerism Challenge

Before acquisition, it is critical to understand that This compound exists in a dynamic equilibrium. The proton on the nitrogen moves rapidly between N1 and N3.

-

Fast Exchange (Room Temp): The NMR timescale is often slower than the proton exchange rate. Consequently, the molecule appears symmetrical. The signals for C4 and C7 average out, as do C5 and C6.

-

Slow Exchange (Low Temp): At significantly reduced temperatures (e.g., < -40°C), the exchange slows, potentially revealing distinct signals for the tautomers.

Note: This protocol focuses on standard acquisition at 298 K (25°C) , where time-averaged symmetry is expected.

Visualization: Tautomeric Equilibrium

Caption: Figure 1. Prototropic tautomerism between N1 and N3 results in an averaged NMR spectrum at room temperature, rendering the aliphatic ring symmetrical.

Experimental Protocol

Sample Preparation

To ensure sharp lines and observation of the exchangeable NH proton, DMSO-d6 is the solvent of choice due to its high polarity and ability to form hydrogen bonds, which slows the exchange rate slightly compared to methanol-d4.

-

Mass: Weigh 10–15 mg of the analyte.

-

Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

-

Vessel: Transfer to a clean, dry 5 mm NMR tube.

-

Homogenization: Sonicate for 30 seconds if the solid does not dissolve immediately. Ensure the solution is clear and free of suspended particles to prevent line broadening.

Acquisition Parameters (600 MHz equivalent)

| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) | Rationale |

| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° pulse ensures accurate integration. |

| Spectral Width | 14 ppm (-1 to 13 ppm) | 240 ppm (-10 to 230 ppm) | Covers broad NH (1H) and C-Cl/C=N (13C). |

| Scans (ns) | 16 | 1024 - 2048 | High scan count needed for quaternary carbons (C2, C3a, C7a). |

| Relaxation Delay (d1) | 1.0 sec | 2.0 - 3.0 sec | Critical: C2-Cl has a long T1. Short d1 leads to signal loss. |

| Temperature | 298 K | 298 K | Standard ambient temperature. |

Data Analysis & Assignment

1H NMR Interpretation

The proton spectrum is relatively simple due to the lack of aromatic protons on the benzene ring substitute.

Representative Data (DMSO-d6, 298 K):

| Shift (δ, ppm) | Multiplicity | Integral | Assignment | Notes |

| 12.50 | Broad Singlet (br s) | 1H | NH | Exchangeable. Chemical shift varies with concentration/temp. |

| 2.45 – 2.52 | Multiplet (m) | 4H | H-4, H-7 | Allylic protons. Deshielded by the imidazole ring current. |

| 1.70 – 1.78 | Multiplet (m) | 4H | H-5, H-6 | Homo-allylic protons. Typical cyclohexane range. |

Self-Validation Check: The integration ratio must be 1:4:4. If the NH is not visible (due to water exchange), the ratio 4:4 (1:1) between the two aliphatic multiplets confirms the tetrahydro core.

13C NMR Interpretation

The carbon spectrum provides the definitive proof of the 2-chloro substitution and the tetrahydro fusion.

Representative Data (DMSO-d6, 298 K):

| Shift (δ, ppm) | Type | Assignment | Mechanistic Insight |

| 136.5 | Quaternary (C) | C-2 | Deshielded by both N and Cl. Key identifier for the chloro-derivative. |

| 130.0 | Quaternary (C) | C-3a, C-7a | Bridgehead carbons. Averaged signal due to tautomerism. |

| 23.5 | Methylene (CH2) | C-4, C-7 | Alpha to the aromatic system. |

| 21.8 | Methylene (CH2) | C-5, C-6 | Beta to the aromatic system. |

Note: If the sample is concentrated or cooled, the C3a/C7a signal may broaden or split into two distinct peaks (e.g., ~125 ppm and ~135 ppm) reflecting the specific tautomer populations.

2D NMR Correlation Logic

To rigorously prove the structure, run HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

-

HSQC: Links the protons at 2.45 ppm to Carbon at 23.5 ppm; Links protons at 1.75 ppm to Carbon at 21.8 ppm.

-

HMBC:

-

Crucial Connection: The protons at 2.45 ppm (H4/H7) should show a strong 3-bond correlation to the bridgehead carbons (~130 ppm).

-

The "Silent" Carbon: The C2 carbon (136.5 ppm) will likely show no strong correlations to the aliphatic protons (too far, >4 bonds), or very weak ones. This isolation helps identify C2.

-

Workflow Visualization

Caption: Figure 2. Step-by-step NMR workflow for structural validation. Note the decision node regarding integral analysis.

Troubleshooting & Tips

-

Missing NH Signal: If the broad singlet at ~12.5 ppm is absent, your DMSO likely contains water, which facilitates rapid proton exchange. Action: Dry the sample or add a single pellet of molecular sieve (4Å) to the tube 1 hour prior to acquisition.

-

Broad Aliphatic Peaks: If the multiplets at 2.45 and 1.75 ppm appear as undefined lumps, the molecule may be in an intermediate exchange regime. Action: Heating the probe to 313 K (40°C) will often sharpen these signals by pushing the equilibrium into the fast-exchange limit.

-

Missing C2 Signal: The C2 carbon attached to Chlorine has a long relaxation time and no attached protons (no NOE enhancement). Action: Increase d1 to 3-5 seconds and increase the number of scans.

References

-

Benzimidazole Tautomerism: García-Báez, E. V., et al. "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion." Molecules, 2022, 27(19), 6268. Link

- General Synthesis & Characterization: "Synthesis of 2-chloro-1H-benzimidazole derivatives." Journal of Heterocyclic Chemistry (General reference for 2-chloro substitution effects).

-

Solvent Effects: Claramunt, R. M., et al. "The Use of NMR Spectroscopy to Study Tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy, 2006, 49, 169–206.[1] Link

- Tetrahydrobenzimidazole Framework: "Synthesis of 4,5,6,7-tetrahydrobenzimidazoles." Beilstein Journal of Organic Chemistry, 2014, 10, 1510.

Sources

Application Notes and Protocols for the Mass Spectrometric Analysis of 2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole

Introduction

2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole is a substituted benzimidazole derivative. The benzimidazole core is a prominent scaffold in medicinal chemistry, forming the basis for a wide range of therapeutic agents, including anthelmintics, antifungals, and proton pump inhibitors.[1][2] The specific compound, with its chloro- and tetrahydro- substitutions, represents a potentially valuable intermediate in the synthesis of novel bioactive molecules. Accurate and reliable analytical methods are paramount for its characterization, purity assessment, and for monitoring its fate in various chemical and biological systems.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for the analysis of such compounds.[3][4] This document provides a comprehensive guide to the anticipated mass spectrometric behavior of this compound and outlines detailed protocols for its analysis, intended for researchers, scientists, and professionals in drug development.

Predicted Mass Spectrometric Behavior

Due to the absence of published mass spectra for this specific molecule, the following predictions are based on the fundamental principles of mass spectrometry and data from structurally related benzimidazole derivatives.[5][6]

Molecular Weight and Isotopic Pattern:

The chemical formula for this compound is C₇H₉ClN₂. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

| Property | Value |

| Chemical Formula | C₇H₉ClN₂ |

| Monoisotopic Mass | 156.0481 Da |

| Average Mass | 156.62 Da |

| Predicted M+ Isotopic Pattern | [M]⁺˙ at m/z 156.0481, [M+2]⁺˙ at m/z 158.0452 (approx. 32.5% of M+) |

Ionization Characteristics:

Given the presence of basic nitrogen atoms in the imidazole ring, this compound is expected to ionize efficiently using techniques that involve protonation.

-

Electrospray Ionization (ESI): This is the most probable and effective ionization technique, especially in positive ion mode, leading to the formation of the protonated molecule, [M+H]⁺.[7] ESI is highly compatible with liquid chromatography.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is another suitable technique, particularly for less polar compounds, and would also likely produce the [M+H]⁺ ion.[7]

-

Electron Ionization (EI): While less common for LC-MS, EI could be used with direct infusion or gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable. EI is a "hard" ionization technique that induces extensive fragmentation, providing detailed structural information.[7][8]

Proposed Fragmentation Pathway

The fragmentation of this compound upon collision-induced dissociation (CID) of the [M+H]⁺ precursor ion is anticipated to proceed through several key pathways. The primary fragmentation events will likely involve the loss of neutral molecules such as HCl, ethylene (from the tetrahydro ring), and cleavage of the imidazole ring.

Caption: Proposed ESI-CID fragmentation of this compound.

Detailed Analytical Protocols

The following protocols are designed as a starting point for method development and can be adapted based on the available instrumentation and specific analytical requirements.

Protocol 1: Sample Preparation

Proper sample preparation is crucial for achieving accurate and reproducible results by minimizing matrix effects and ensuring analyte stability.[9][10][11]

-

Stock Solution Preparation:

-

Accurately weigh approximately 1 mg of this compound standard.

-

Dissolve in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.[11]

-

Ensure complete dissolution, using sonication if necessary.

-

-

Working Standard Preparation:

-

Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to prepare a series of working standards for calibration.

-

A typical concentration range for quantitative analysis might be 1 ng/mL to 1000 ng/mL.

-

-

Sample Matrix Preparation (if applicable):

-

For analysis in complex matrices (e.g., plasma, tissue homogenate), a protein precipitation or solid-phase extraction (SPE) step will be necessary to remove interferences.

-

Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge to pellet the precipitated proteins. Analyze the supernatant.

-

Solid-Phase Extraction (SPE): Utilize a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase sorbent) to retain the analyte, wash away interferences, and elute with an appropriate solvent.

-

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general-purpose method for the separation and detection of the target analyte.

Instrumentation:

-

Liquid Chromatograph: A UHPLC or HPLC system capable of delivering accurate gradients.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.

LC Method Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately polar small molecules.[4] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive ESI mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate | A generic gradient to elute the compound and clean the column. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 2-5 µL | Balances sensitivity with potential for column overload. |

MS Method Parameters (Positive ESI Mode):

| Parameter | Typical Starting Value | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogens are readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. |

| Source Temperature | 120 - 150 °C | Aids in desolvation. |

| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Facilitates droplet evaporation. |

| Desolvation Temperature | 350 - 450 °C | Efficiently removes solvent from the ions. |

| Scan Mode | Full Scan (MS1) and Product Ion Scan (MS/MS) | For initial identification and fragmentation analysis. |

| MS1 Scan Range | m/z 50 - 300 | To detect the precursor ion and other low-mass ions. |

| Precursor Ion (for MS/MS) | m/z 157.06 | The protonated molecule [M+H]⁺. |

| Collision Energy | Ramped (e.g., 10-40 eV) | To observe a range of fragment ions. |

Workflow for Method Development

Caption: Overall workflow for the analysis of this compound.

Data Interpretation and System Validation

-

Structural Confirmation: The identity of the compound can be confirmed by the accurate mass of the precursor ion ([M+H]⁺ at m/z 157.0559) within a narrow mass tolerance (e.g., < 5 ppm), the characteristic 3:1 isotopic pattern of the [M+H]⁺ and [M+H+2]⁺ ions, and the presence of the predicted fragment ions in the MS/MS spectrum.

-

Method Validation: For quantitative applications, the method should be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.[12]

Conclusion

This application note provides a predictive framework and a robust starting point for the mass spectrometric analysis of this compound. The proposed protocols for sample preparation, LC separation, and MS detection are based on established methodologies for related benzimidazole compounds. Researchers and scientists can utilize this guide to develop and validate a sensitive and specific method for the characterization and quantification of this important synthetic intermediate.

References

-

El-Deen, I. M., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65–79. [Link]

-

Study of mass spectra of benzimidazole derivatives. (2016). International Journal of Development Research, 6(4), 7295-7298. [Link]

-

Des-Mare, S., et al. (2019). Analysis of protein chlorination by mass spectrometry. Methods, 163, 25-33. [Link]

-

LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS. (2014). Food and Agriculture Organization of the United Nations. [Link]

-

Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. (n.d.). ResearchGate. [Link]

-

Mass Spectrometry Sample Preparation Guide. (n.d.). Organomation. [Link]

-

Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. (n.d.). SciSpace. [Link]

-

Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). (n.d.). Cheméo. [Link]

-

Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). (2023). ResearchGate. [Link]

-

Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (n.d.). ScienceDirect. [Link]

-

Matrix-assisted laser desorption/ionization studies on transition metal complexes of benzimidazole thiosemicarbazones. (2007). PubMed. [Link]

-

Supporting Information Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid. (n.d.). Purdue University. [Link]

-

Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. [Link]

-

LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. (2015). Journal of Chromatography B, 990, 124-133. [Link]

-

Mass Spectrometry Ionization Methods. (n.d.). Emory University. [Link]

-

Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2015). ResearchGate. [Link]

-

Mass Spectrometry Ionisation Techniques. (n.d.). University of Leeds. [Link]

-

Best Practice Guide for Generating Mass Spectra. (n.d.). The Royal Society of Chemistry. [Link]

-

Benzimidazole. (n.d.). Wikipedia. [Link]

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (2017). RSC Advances, 7(49), 30973-30983. [Link]

-

An Overview About Synthetic and Biological Profile of Benzimidazole. (n.d.). Scholars Research Library. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journalijdr.com [journalijdr.com]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. enovatia.com [enovatia.com]

- 9. organomation.com [organomation.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Scale-Up Synthesis of 2-Chloro-4,5,6,7-tetrahydro-1H-benzimidazole

Executive Summary

The 2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole scaffold is a pivotal pharmacophore in the development of HCV NS5B polymerase inhibitors, kinase inhibitors, and diverse bioactive heterocycles. While the synthesis appears straightforward on a milligram scale, the transition to kilogram-scale manufacturing introduces critical thermodynamic and safety bottlenecks.

This guide addresses the primary failure mode in scaling this chemistry: the chlorination of 4,5,6,7-tetrahydro-2H-benzimidazol-2-one using Phosphorus Oxychloride (POCl₃) . Specifically, it focuses on managing the violent exotherms associated with POCl₃ quenching, minimizing the formation of metastable phosphorodichloridic acid intermediates, and ensuring product stability against hydrolysis.

Retrosynthetic Analysis & Strategy

The most robust industrial route utilizes the "Chlorination-Deoxygenation" of the cyclic urea intermediate. Unlike aromatic benzimidazoles, the tetrahydro- backbone introduces conformational flexibility and solubility differences that must be accounted for during isolation.

Reaction Scheme

Precursor: 4,5,6,7-tetrahydro-2H-benzimidazol-2-one (cyclic urea). Reagent: POCl₃ (Solvent & Reagent), Pyridine (Base/Catalyst).[1] Product: this compound.

Figure 1: Synthetic pathway emphasizing the critical chlorination step.

Critical Process Parameters (CPPs)

Before executing the protocol, the following parameters must be controlled to prevent thermal runaway and product degradation.

| Parameter | Target Range | Scientific Rationale |

| POCl₃ Stoichiometry | 3.0 – 5.0 equiv. | Excess acts as solvent to maintain fluidity. < 3.0 equiv leads to "stalling" due to slurry formation. |

| Reaction Temperature | 100°C – 110°C | Activation energy barrier for the lactam-to-chloride conversion requires reflux. |

| Quench Temperature | 35°C – 45°C | CRITICAL: Quenching too cold (<10°C) accumulates metastable intermediates that explode upon warming. |

| pH during Quench | pH 7 – 9 | The 2-chloro product is acid-labile (hydrolysis back to urea). Rapid neutralization is required. |

Detailed Experimental Protocol (Scale: 1.0 kg Input)

Phase 1: The Chlorination Reaction

Safety Warning: POCl₃ is highly toxic and reacts violently with water. All operations must occur in a dry, inert atmosphere (N₂) with a caustic scrubber attached to the vent.

-

Setup: Equip a 10 L jacketed glass reactor with an overhead mechanical stirrer (Hastelloy or PTFE), reflux condenser, temperature probe, and nitrogen inlet. Connect the condenser outlet to a scrubber containing 20% NaOH.

-

Charging:

-

Charge 4,5,6,7-tetrahydro-2H-benzimidazol-2-one (1.0 kg, 7.24 mol) into the reactor.

-

Note: Ensure the starting material is dry (LOD < 0.5%). Moisture reacts with POCl₃ immediately, generating HCl gas and heat.

-

-

Reagent Addition:

-

Add Phosphorus Oxychloride (POCl₃) (3.37 L, 5.5 kg, ~5.0 equiv) at room temperature.

-

Observation: The mixture will be a thick slurry.

-

Add Pyridine (0.58 L, 1.0 equiv) slowly over 30 minutes.

-

Exotherm: Expect a temperature rise of 10–15°C. Control jacket temperature to keep internal T < 50°C during addition.

-

-

Reaction:

-

Heat the slurry to reflux (approx. 105°C) over 1 hour.

-

Agitate at reflux for 4–6 hours .

-

Endpoint: The slurry should dissolve into a dark homogenous solution. Monitor by HPLC (quench aliquot in MeOH). Target: < 1.0% Starting Material.

-

Phase 2: Distillation (Volume Reduction)

Why this step? Quenching 5 equivalents of POCl₃ is dangerous on a kg-scale. Removing the excess via vacuum distillation significantly reduces the thermal burden during the quench.

-

Cool the reaction mixture to 60°C .

-

Apply vacuum (gradually down to 50–100 mbar) and distill off excess POCl₃.

-

Target: Remove ~60-70% of the total POCl₃ volume.

-

Caution: Do not distill to dryness. The residue must remain stirrable. If it becomes too viscous, add a small amount of dry Toluene or Acetonitrile to maintain fluidity.

Phase 3: The "Inverse Quench" (Safety Critical)

Mechanism of Danger: Direct addition of water to the reaction pot will cause an eruption. You must use an Inverse Quench (adding the reaction mass to water).

-

Quench Tank Setup: In a separate 20 L reactor, prepare a solution of Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (sufficient to neutralize the calculated theoretical acid release) in Water/Ice. Alternatively, use plain water and dose base concurrently (pH-stat mode).

-

Temperature Control: Cool the quench tank to 10–15°C .

-

Transfer:

-

Transfer the hot reaction residue (diluted with Toluene if necessary) into the Quench Tank via a chemically resistant pump or dropping funnel.

-

Rate: Control addition to maintain Quench Tank T < 45°C .

-

Scientific Insight: Do not chill the quench tank below 10°C. At near-zero temperatures, POCl₃ hydrolysis slows down, leading to the accumulation of Phosphorodichloridic acid . This intermediate is metastable and can trigger a delayed thermal runaway when the vessel eventually warms up [1].

-

-

Aging: Once addition is complete, stir the mixture at 20–25°C for 2 hours to ensure total destruction of phosphorus species.

Phase 4: Isolation and Purification

-

pH Adjustment: Adjust the pH of the quenched mixture to pH 8–9 using 20% NaOH.

-

Warning: Acidic pH promotes hydrolysis of the chloro- group.

-

-

Extraction: Extract the aqueous slurry with Ethyl Acetate or Dichloromethane (2 x 5 L).

-

Washing: Wash combined organics with Brine (1 x 3 L).

-

Drying/Concentration: Dry over Na₂SO₄, filter, and concentrate under vacuum.

-

Crystallization: Recrystallize the crude solid from Acetonitrile or Ethanol/Water .

-

Yield Expectations: 85–92%.

-

Purity: > 98% (HPLC).[2]

-

Safety Logic: The Quenching Decision Tree

The following diagram outlines the decision logic required to handle the POCl₃ quench safely, preventing "Delayed Exotherm" events.

Figure 2: Decision tree for managing thermodynamic risks during POCl₃ quenching.

Analytical Quality Control

To validate the process, the following analytical markers should be monitored:

-

HPLC Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.

-

Retention Time: The 2-chloro product is less polar than the urea starting material and will elute later.

-

-

Impurity Profile:

-

Hydrolysis Impurity: 4,5,6,7-tetrahydro-2H-benzimidazol-2-one (Starting Material). Indicates poor pH control during workup.

-

Dimer Formation: Occurs if the reaction is overheated or too concentrated.

-

References

-

Safety of POCl3 Quenching: Organic Process Research & Development, "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates".

-

General Benzimidazole Synthesis: RSC Advances, "Recent achievements in the synthesis of benzimidazole derivatives".

-

Scale-Up Chlorination: BenchChem Technical Support, "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride".

-

Solvent-Free Protocols: Molecules, "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3".

Disclaimer: This protocol involves hazardous chemicals.[3][4] It is intended for use by qualified professionals only. Always perform a specific risk assessment before scaling up.

Sources

Use of 2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole as a chemical probe

Application Note: Use of 2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole as a Chemical Probe Scaffold

Executive Summary

This compound (CAS: 1049127-52-7) is a specialized heterocyclic scaffold used primarily as a reactive electrophilic fragment in the development of chemical probes for kinases , G-protein coupled receptors (GPCRs) , and imidazoline binding sites .[1] Unlike fully aromatic benzimidazoles, the partially saturated 4,5,6,7-tetrahydro ring confers distinct lipophilicity and steric properties, making it a critical tool for exploring hydrophobic pockets in target proteins.[1]

This guide details the application of this compound as a covalent fragment for cysteine mapping and as a precursor for synthesizing high-affinity biological probes (e.g., for Aurora kinases or I2 imidazoline receptors).[1]

Scientific Foundation & Mechanism of Action

Chemical Reactivity: The C2-Electrophile

The core utility of this compound lies in the reactivity of the chlorine atom at the C2 position.[1]

-

Mechanism : The C2 position, flanked by two nitrogen atoms, is electron-deficient.[1] The chlorine atom serves as a good leaving group, enabling Nucleophilic Aromatic Substitution (SNAr) .[1]

-

Probe Function :

-

Direct Covalent Probe : It can react with nucleophilic cysteine residues in proteins (activity-based profiling).[1]

-

Scaffold Functionalization : It reacts readily with primary and secondary amines to form 2-amino-tetrahydrobenzimidazoles , a privileged pharmacophore for kinase inhibition (mimicking the adenine ring of ATP).[1]

-

Biological Targets

-

Kinases : The 2-amino-4,5,6,7-tetrahydro-1H-benzimidazole motif is a known scaffold for inhibitors of Aurora Kinases , Tie-2 , and PLK1 .[1] The tetrahydro ring fills the hydrophobic pocket adjacent to the ATP-binding site.[1]

-

Imidazoline Receptors : This scaffold mimics the structure of Idazoxan and Moxonidine , making it a probe for Imidazoline I2 binding sites , which are implicated in neurodegenerative diseases and analgesia.[1]

Visualization: Scaffold Reactivity & Pathway[2]

Caption: Reaction pathway of this compound acting as an electrophilic trap for amines (probe synthesis) or thiols (covalent labeling).

Experimental Protocols

Protocol A: Synthesis of 2-Amino-Functionalized Probes (SNAr)

Objective : To replace the C2-chlorine with a functional amine (e.g., a fluorophore-linker or a target-binding moiety).[1]

Reagents :

-

This compound (1.0 eq)[1]

-

Primary/Secondary Amine (e.g., Morpholine, Aniline derivative) (1.2 eq)[1]

-

Base: Diisopropylethylamine (DIPEA) or K2CO3 (2.0 eq)[1]

-

Solvent: DMF or Ethanol[1]

Step-by-Step Procedure :

-

Dissolution : Dissolve 1.0 mmol of this compound in 5 mL of dry DMF.

-

Addition : Add 2.0 mmol of DIPEA, followed by 1.2 mmol of the target amine.

-

Reaction :

-

Work-up : Pour the reaction mixture into ice-cold water. The product often precipitates.[1]

-

Purification : Filter the precipitate or extract with Ethyl Acetate.[1] Purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).

-

Validation : Confirm structure via 1H-NMR and HRMS.

Critical Note : The "tetrahydro" ring is less electron-withdrawing than a benzene ring, making the C2-Cl slightly less reactive than in 2-chlorobenzimidazole.[1] Higher temperatures or microwave assistance are often required.[1]

Protocol B: Covalent Fragment Screening (Cysteine Reactivity)

Objective : To assess if the scaffold can covalently modify a target protein (e.g., a viral protease or kinase with a cysteine in the active site).[1]

Reagents :

-

Target Protein (1–5 µM) in PBS (pH 7.4).[1]

-

This compound (Stock: 100 mM in DMSO).[1]

-

Control: Iodoacetamide (positive control for alkylation).[1]

Workflow :

-

Incubation : Incubate the protein (5 µM) with the probe (50–500 µM) at 37°C for 1–4 hours.

-

Quenching : Stop the reaction by adding excess DTT or by protein precipitation.[1]